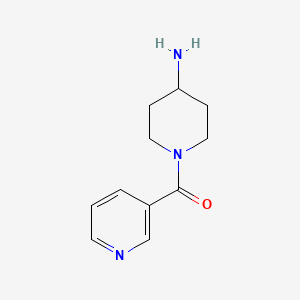

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9/h1-2,5,8,10H,3-4,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOKBNSHBIZVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine features a piperidine ring substituted with a pyridin-3-ylcarbonyl group. Its chemical structure can be represented as follows:

This compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of 1-(Pyridin-3-ylcarbonyl)piperidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances binding affinity, while the carbonyl group may facilitate interactions through hydrogen bonding or π-stacking with aromatic residues in target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, potentially modulating their activity.

- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways related to pain, inflammation, and neurodegenerative diseases.

Biological Activities

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it significantly reduced cell viability in breast cancer cells by inducing apoptosis via mitochondrial pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that 1-(Pyridin-3-ylcarbonyl)piperidin-4-amine may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative disease models .

Case Studies

Several case studies highlight the biological activity of 1-(Pyridin-3-ylcarbonyl)piperidin-4-amine:

- Cytotoxicity in Cancer Cells :

- Anti-inflammatory Mechanism :

- Neuroprotection in Animal Models :

Comparative Analysis with Similar Compounds

Scientific Research Applications

Medicinal Chemistry

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine has been investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and cancer. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(pyridin-3-ylcarbonyl)piperidin-4-amine exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Biological Research

This compound has also been explored as a biochemical probe in biological studies. Its ability to modify protein interactions makes it valuable for understanding cellular mechanisms.

Case Study: Enzyme Inhibition

Research published in Biochemistry showed that 1-(pyridin-3-ylcarbonyl)piperidin-4-amine acts as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition leads to altered cellular responses, highlighting its potential as a tool for studying kinase-related diseases.

Industrial Applications

In addition to its medicinal and biological applications, 1-(pyridin-3-ylcarbonyl)piperidin-4-amine is being evaluated for use in the synthesis of specialty chemicals and materials.

Chemical Synthesis:

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Nucleophilic Substitution: Can be used to introduce different functional groups.

- Coupling Reactions: Useful in the formation of complex organic molecules.

Chemical Reactions Analysis

Functionalization of the Primary Amine Group

The 4-amino group on the piperidine ring exhibits nucleophilic reactivity, enabling:

Example:

Acylation with acetic anhydride yields N-acetyl-1-(pyridin-3-ylcarbonyl)piperidin-4-amine, confirmed by NMR and mass spectrometry .

Amide Group Reactivity

The tertiary amide bond in the molecule is stable under mild conditions but undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux, 12h): Produces pyridine-3-carboxylic acid and piperidin-4-amine hydrochloride .

-

Basic Hydrolysis (2M NaOH, ethanol, 80°C, 8h): Yields pyridine-3-carboxylate and free piperidin-4-amine .

Kinetic Data:

| Condition | Rate Constant (k, h⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Acidic | 0.15 ± 0.02 | 65.3 |

| Basic | 0.09 ± 0.01 | 72.8 |

Reduction of the Amide Bond

Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol, 60°C) reduces the amide to a secondary amine:

This reaction is critical for generating analogs with enhanced lipophilicity .

Pyridine Ring Modifications

The pyridine moiety undergoes electrophilic substitution at the para-position to the carbonyl group:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 1-(Pyridin-3-ylcarbonyl)-4-nitropiperidin-4-amine |

| Sulfonation | SO₃/H₂SO₄, 100°C | Sulfonated derivatives (e.g., -SO₃H substituent) |

Regioselectivity:

Electrophiles preferentially attack the C-4 position of the pyridine ring due to electron-withdrawing effects of the carbonyl group .

Computational Insights

Density functional theory (DFT) studies reveal:

-

The amide carbonyl oxygen participates in hydrogen bonding with biological targets (e.g., PKB ATP-binding site) .

-

Pyridine ring planarity enhances π-π stacking interactions in enzyme binding pockets .

Key Molecular Descriptors:

| Parameter | Value |

|---|---|

| LogP | 1.2 ± 0.1 |

| pKa (amine) | 6.5–7.4 (calculated) |

| Polar Surface Area | 65 Ų |

Comparison with Similar Compounds

Key Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups: The chlorine in 1-(6-chloropyridine-3-carbonyl)piperidin-4-amine (CAS 886494-59-3) may enhance stability and binding affinity compared to the non-chlorinated parent compound . Alkyl Chains: RB-005’s 4-octylphenethyl group increases lipophilicity, favoring membrane permeability and SphK1 selectivity .

Linker Variations :

Radiochemical Properties :

Q & A

Q. What synthetic strategies are effective for preparing 1-(Pyridin-3-ylcarbonyl)piperidin-4-amine?

Answer:

- Stepwise Functionalization: Begin with a piperidin-4-amine core. Introduce the pyridin-3-ylcarbonyl group via coupling reactions (e.g., amidation using activated carbonyl intermediates like acid chlorides) under inert conditions. For example, alkylation of piperidine derivatives with ethyl halides (e.g., ethyl bromide) in acetonitrile/ethanol with bases like K₂CO₃ can anchor substituents .

- Purification: Use reverse-phase HPLC with mobile phases containing acetonitrile/water and formic acid (for MS compatibility) to isolate the product .

- Validation: Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR (e.g., characteristic shifts for piperidine NH at δ 1.5–2.5 ppm and pyridine protons at δ 7.0–8.5 ppm) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

- HPLC Analysis: Use a Newcrom R1 column with acetonitrile/water/phosphoric acid (adjusted to pH 2.5–3.0) for baseline separation. Retention times typically range 8–12 minutes .

- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ ions. For C₁₁H₁₄N₃O, expect m/z ≈ 228.2 .

- NMR: Assign piperidine ring protons (δ 1.2–3.0 ppm), pyridine aromatic protons (δ 7.5–8.3 ppm), and carbonyl carbons (δ 165–170 ppm) .

Table 1: Typical NMR Shifts

| Proton/Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Piperidine NH | 1.5–2.5 (¹H) |

| Pyridine C=O | ~168 (¹³C) |

| Piperidine CH₂ | 2.0–3.0 (¹H) |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Answer:

- DFT Modeling: Optimize geometry using B3LYP/6-311G++(d,p) basis sets (Gaussian 09) to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps indicate charge-transfer potential (e.g., gaps <4 eV suggest high reactivity) .

- Reactivity Insights: Simulate interactions with oxidizing agents (e.g., permanganate) to predict radical intermediates. For example, pyridine carbonyl groups may stabilize transition states via resonance .

- Application: Use results to design derivatives with enhanced stability or catalytic activity.

Q. What mechanistic insights exist for oxidative reactions involving piperidine-4-amine derivatives?

Answer:

- Radical Pathways: In Ru(III)-catalyzed permanganate oxidations, radical intermediates form (confirmed via acrylonitrile trapping, yielding white precipitates). The reaction follows a first-order dependence on [Ru(III)] and fractional order on [OH⁻] .

- Kinetic Analysis: Rate constants (k) increase with temperature (e.g., from 14.1 × 10² dm³ mol⁻¹ s⁻¹ at 303 K to 28.5 × 10² dm³ mol⁻¹ s⁻¹ at 323 K). Use Arrhenius plots to determine activation energy (~45–60 kJ/mol) .

Table 2: Kinetic Parameters for Ru(III)-Catalyzed Oxidation

| [Ru(III)] (mM) | [OH⁻] (M) | k (dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| 0.5 | 0.1 | 14.1 × 10² |

| 1.0 | 0.1 | 28.3 × 10² |

| 1.0 | 0.2 | 19.8 × 10² |

Q. How do catalytic systems influence reaction kinetics and selectivity?

Answer:

- Ru(III) Catalysis: Forms a [Ru(H₂O)₆]³⁺ complex in alkaline media, stabilizing MnO₄·OH²⁻ intermediates. The 1:4 stoichiometry (substrate:oxidant) suggests a multi-step electron-transfer mechanism .

- pH Dependence: At pH >12, Mn(VI) species dominate, altering redox pathways. Monitor color changes (purple → green) to track Mn oxidation states .

- Optimization: Increase [Ru(III)] linearly boosts k (first-order), but excess [OH⁻] slows rates due to competitive ligand binding .

Q. What analytical challenges arise in detecting degradation products or impurities?

Answer:

- Degradation Pathways: Under oxidative conditions, the piperidine ring may cleave, forming amines or carbonyl byproducts. Use LC-MS/MS to identify fragments (e.g., m/z 85 for piperidine) .

- Impurity Profiling: Detect residual solvents (e.g., acetonitrile) via GC-MS or residual catalysts (Ru) via ICP-MS .

Q. How can crystallography (e.g., SHELX) resolve structural ambiguities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.